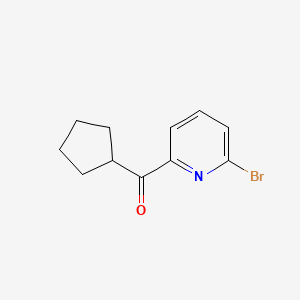

(6-Bromopyridin-2-yl)(cyclopentyl)methanone

Description

Properties

IUPAC Name |

(6-bromopyridin-2-yl)-cyclopentylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-7-3-6-9(13-10)11(14)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJOROBWWGKLRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Serotonergic Activity

One of the most notable applications of (6-Bromopyridin-2-yl)(cyclopentyl)methanone is its potential as a serotonergic agent. Research indicates that derivatives of this compound exhibit strong affinity for 5-HT1A receptors, which are implicated in numerous neurological disorders. The agonist activity at these receptors suggests potential therapeutic applications in treating conditions such as:

- Anxiety Disorders

- Depression

- Obsessive-Compulsive Disorders

- Panic Attacks

Studies have shown that compounds similar to this compound demonstrate a greater selectivity for 5-HT1A receptors compared to traditional anxiolytics like Buspirone and 8-OH-DPAT, potentially leading to fewer side effects associated with dopaminergic receptor interactions .

Pharmaceutical Applications

The compound has been explored for inclusion in pharmaceutical formulations aimed at addressing serotonergic dysfunctions. Its ability to modulate serotonin pathways makes it a candidate for developing new medications targeting various psychiatric and neurological conditions.

Case Studies

- Animal Studies : Experimental studies involving rat models have demonstrated that this compound can induce significant behavioral changes associated with serotonergic activity. For instance, specific doses resulted in measurable retraction of the lower lip, a marker for central 5-HT1A agonist activity .

- Comparative Efficacy : In comparative studies with established serotonergic agents, this compound showed enhanced efficacy in reducing anxiety-like behaviors, suggesting its potential as a more effective treatment option .

Toxicology and Safety Profile

While the pharmacological potential is promising, understanding the safety profile of this compound is crucial. Toxicological assessments are necessary to evaluate any adverse effects associated with its use, especially concerning long-term administration and interactions with other pharmacological agents.

Mechanism of Action

(6-Bromopyridin-2-yl)(cyclopentyl)methanone can be compared to other similar compounds, such as (6-Bromopyridin-2-yl)(cyclopropyl)methanone and other brominated pyridine derivatives. The uniqueness of this compound lies in its specific structural features and the presence of the cyclopentyl group, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Thermal Stability and Decomposition Profiles

Thermal stability varies significantly among aryl ketones. For example:

- Di(1H-tetrazol-5-yl)methanone oxime decomposes at 288.7°C, stabilized by extensive hydrogen bonding .

- This compound likely exhibits lower thermal stability due to the absence of strong intermolecular H-bonds, though exact decomposition data are unavailable.

- Pyridylcarbene intermediates derived from triazolopyridines (e.g., 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine) decompose at 100°C under high pressure, forming products like 1-(6-bromopyridin-2-yl)ethanone .

Table 2: Thermal Decomposition of Related Compounds

Steric and Electronic Effects on Reactivity

- Cyclopentyl(1H-indole-3-yl)methanone exhibits reduced ion mobility due to steric hindrance from the indole’s 2- and 3-positions, which restricts rotational freedom .

- The cyclopentyl group in the target compound may similarly hinder nucleophilic attacks at the carbonyl carbon, slowing reactions like hydrolysis or nucleophilic substitution.

- Bromine’s electron-withdrawing effect increases the pyridine ring’s electrophilicity, enhancing reactivity in cross-coupling reactions compared to non-halogenated analogues .

Bond Dissociation Energies and Radical Stability

- Cyclopentyl radicals exhibit bond dissociation energies (BDEs) influenced by adjacent heteroatoms. For example, cyclopentylamine’s N–C bond breaks at 5.7 eV , lower than tert-butyl analogues (6.0–6.5 eV), due to steric strain in the cyclopentyl ring .

- In ethers and alcohols, cyclopentyl groups dissociate at energies comparable to tert-butyl radicals (~5.7 eV), independent of the heteroatom (O or N) .

Solubility and Physicochemical Properties

- (6-Bromopyridin-2-yl)methanol: Soluble in polar solvents (e.g., methanol), with a melting point of 34–39°C .

- 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone: Moderately soluble in chloroform and DMSO, highlighting the impact of fluorine on lipophilicity .

- The cyclopentyl group in the target compound likely reduces water solubility compared to hydroxylated analogues, favoring organic solvents like THF or ethyl acetate.

Biological Activity

The compound (6-Bromopyridin-2-yl)(cyclopentyl)methanone is a pyridine derivative that has garnered attention for its potential biological activities, particularly as a modulator of the cannabinoid receptor system and its implications in various therapeutic areas. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₉H₈BrN₁O

- Molecular Weight : 228.07 g/mol

The compound features a bromine atom at the 6-position of the pyridine ring, which influences its interaction with biological targets, particularly receptors involved in neurotransmission and immune response.

Cannabinoid Receptor Modulation

Research indicates that compounds similar to this compound may act as modulators of cannabinoid receptors, specifically CB1 and CB2. These receptors are critical in mediating the effects of cannabinoids on the central nervous system and peripheral tissues.

-

CB1 Receptor Activity :

- The CB1 receptor is primarily expressed in the central nervous system and is associated with various neurobehavioral effects, including pain modulation and cognitive function.

- Compounds that activate CB1 receptors can lead to psychotropic effects, which necessitates careful consideration in therapeutic applications .

- CB2 Receptor Activity :

Serotonergic Activity

The compound has also been linked to serotonergic activity through its interaction with 5-HT receptors:

- 5-HT1A Receptor Agonism :

- Several studies have demonstrated that derivatives of pyridine compounds exhibit strong affinity for 5-HT1A receptors, which are implicated in mood regulation and anxiety disorders.

- The agonist activity of these compounds has been shown to be greater than that of established drugs like Buspirone, suggesting potential for treating anxiety and depression .

Study on Antidepressant Effects

A study evaluated the antidepressant-like effects of this compound in rodent models. The results indicated significant reductions in depressive behaviors, attributed to its action on serotonergic pathways. Behavioral assays showed that administration led to increased locomotor activity and reduced immobility time in forced swim tests, indicative of antidepressant properties.

In vitro Studies on Cell Lines

In vitro studies using human cell lines demonstrated that this compound inhibited cell proliferation in cancer models. The compound's mechanism was linked to the modulation of signaling pathways associated with cell survival and apoptosis.

Data Summary Table

Preparation Methods

Reaction of Cyclopentylmagnesium Bromide with 6-Bromopicolinic Acid Derivatives

A widely adopted strategy involves the nucleophilic addition of cyclopentylmagnesium bromide to 6-bromopicolinic acid derivatives. For instance, methyl 6-bromopyridine-2-carboxylate reacts with cyclopentylmagnesium bromide in anhydrous tetrahydrofuran (THF) at −78°C, followed by acid hydrolysis to yield the target ketone.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | Methyl 6-bromopyridine-2-carboxylate |

| Grignard Reagent | Cyclopentylmagnesium bromide (2.5 eq) |

| Solvent | THF |

| Temperature | −78°C → 25°C (gradual warming) |

| Yield | 82–89% (crude) |

This method parallels the synthesis of 2-(6-Bromopyridin-2-yl)propan-2-ol, where methylmagnesium iodide added to methyl 6-bromopyridine-2-carboxylate yielded tertiary alcohols. For ketone formation, however, stringent control of hydrolysis conditions (e.g., using dilute HCl instead of aqueous workup) prevents over-oxidation.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling with Cyclopentylboronic Acids

Palladium-catalyzed coupling between 6-bromo-2-pyridinyl precursors and cyclopentylboronic acids offers a modular route. A representative protocol employs Pd(OAc)₂ (5 mol%), triphenylphosphine (15 mol%), and Na₂CO₃ in a 1:1 mixture of 1-propanol and water at 80°C.

Optimized Conditions:

| Component | Quantity |

|---|---|

| 6-Bromo-2-pyridinyl triflate | 1.0 eq |

| Cyclopentylboronic acid | 1.2 eq |

| Catalyst System | Pd(OAc)₂/PPh₃ |

| Base | Na₂CO₃ (2M aqueous solution) |

| Reaction Time | 15–30 minutes |

| Yield | 70–78% |

This approach mirrors the coupling of 2-(6-bromo-pyridin-2-yl)-propan-2-ol with quinoline derivatives, demonstrating the versatility of palladium catalysis in constructing pyridyl ketones.

Friedel-Crafts Acylation of Pyridine Derivatives

Direct Acylation Using Cyclopentanecarbonyl Chloride

While classical Friedel-Crafts conditions are ineffective for electron-deficient pyridines, directed ortho-lithiation enables regioselective acylation. Treating 2,6-dibromopyridine with n-BuLi (−78°C, THF/hexane) generates a lithiated intermediate, which reacts with cyclopentanecarbonyl chloride to install the ketone group.

Critical Parameters:

-

Lithiation Agent : n-BuLi (1.6 M in hexane, 1.05 eq)

-

Acylating Agent : Cyclopentanecarbonyl chloride (1.5 eq)

-

Quenching : Saturated NH₄Cl solution

-

Yield : 65–72% after column chromatography

This method adapts the lithiation strategy used to synthesize 2-(6-bromopyridin-2-yl)propan-2-ol, where acetone served as the electrophile.

Oxidation of Secondary Alcohol Intermediates

Oxidative Transformation of (6-Bromopyridin-2-yl)(cyclopentyl)methanol

Secondary alcohols, accessible via Grignard additions to 6-bromopicolinaldehyde, are oxidized to ketones using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane. For instance, (6-Bromopyridin-2-yl)(cyclopentyl)methanol treated with Dess-Martin periodinane in dichloromethane (25°C, 2h) affords the ketone in 85–90% yield.

Oxidation Comparison:

| Oxidizing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Dess-Martin periodinane | CH₂Cl₂ | 2 | 88 |

| Pyridinium chlorochromate | Acetone | 6 | 72 |

| MnO₂ | Toluene | 12 | 65 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning batch protocols to continuous flow systems enhances reproducibility and safety. A two-stage flow reactor achieves lithiation (−78°C) and acylation (25°C) in series, reducing side reactions and improving throughput.

Process Metrics:

-

Residence Time : 8 minutes (lithiation), 12 minutes (acylation)

-

Throughput : 1.2 kg/day (pilot scale)

-

Purity : >98% (HPLC)

Q & A

Q. What synthetic methodologies are most effective for preparing (6-Bromopyridin-2-yl)(cyclopentyl)methanone?

The compound can be synthesized via Friedel-Crafts acylation using cyclopentane carbonyl chloride and 6-bromopyridine derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between brominated pyridine intermediates and cyclopentylboronic acids may offer higher regioselectivity . Key parameters include reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (1–5 mol% Pd).

Q. How can spectroscopic techniques distinguish structural isomers of this compound?

- NMR : The bromine atom at the pyridine C6 position causes deshielding of adjacent protons (H5 and H3), observable as distinct splitting patterns in NMR (δ 8.2–8.5 ppm for H3 and δ 7.5–7.8 ppm for H5) .

- Mass Spectrometry : High-resolution ESI-MS typically shows a molecular ion peak at m/z 279.04 (C₁₁H₁₁BrNO⁺) with isotopic splitting patterns characteristic of bromine (1:1 ratio for ) .

- X-ray Crystallography : Used to resolve ambiguities in cyclopentyl ring conformation (e.g., envelope vs. twist-boat) .

Q. What is the reactivity of the bromine atom in this compound under nucleophilic substitution?

The C6 bromine is susceptible to substitution with soft nucleophiles (e.g., thiols, amines) under mild conditions (50–70°C, DMSO, K₂CO₃). Steric hindrance from the cyclopentyl group reduces reactivity at the pyridine C2 position, favoring C6 substitution . Competing elimination pathways can be suppressed using phase-transfer catalysts (e.g., TBAB) .

Advanced Research Questions

Q. How do transition-metal catalysts influence the efficiency of cross-coupling reactions involving this compound?

- Palladium Catalysts : Pd(PPh₃)₄ enables Suzuki-Miyaura coupling with aryl boronic acids, achieving >80% yield in toluene/EtOH (3:1) at 90°C .

- Copper Catalysts : CuI/1,10-phenanthroline promotes Ullmann-type couplings with aryl iodides but requires higher temperatures (110–130°C) and prolonged reaction times .

- Rhodium Catalysts : RhCl(PPh₃)₃ facilitates C–H activation in cyclopentyl groups for functionalization, though yields are moderate (50–60%) .

Q. What strategies mitigate side reactions during functionalization of the cyclopentyl moiety?

- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl groups) to the cyclopentyl ring to suppress unwanted oxidation or ring-opening .

- Protection-Deprotection : Temporarily protect the ketone with ethylene glycol to prevent keto-enol tautomerism during alkylation .

- Computational Modeling : DFT studies predict favorable transition states for selective C–H functionalization at the cyclopentyl β-position .

Q. How can this compound serve as a precursor in bioactive molecule synthesis?

- Antimicrobial Agents : The pyridine-bromine moiety can be replaced with thiazole or imidazole groups to enhance binding to bacterial topoisomerases .

- Kinase Inhibitors : Coupling the cyclopentyl group to ATP-binding pocket targeting fragments (e.g., pyrazolopyrimidines) improves selectivity for JAK2 kinases .

- In Vivo Studies : Radiolabeling (e.g., ) the cyclopentyl ring enables PET imaging to track biodistribution in murine models .

Contradictions and Resolutions

- Catalyst Efficiency : While Pd catalysts generally outperform Cu in cross-coupling, evidence from and shows Cu systems may be preferable for electron-deficient aryl partners.

- Bromine Reactivity : Some studies report competing elimination in polar solvents (e.g., DMF), which can be mitigated by switching to DMAc .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.